N,N'-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is a specialized chemical compound used in various scientific research and industrial applications. This compound is known for its unique structural properties, which include the presence of tert-butyl groups and a trimethylsilyl group attached to a methanesulfinimidamide core. These structural features contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then reacted with methanesulfinyl chloride to form the final product. The reaction conditions often include low temperatures and inert atmosphere to ensure high yield and purity.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidamide group to amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound. The sulfinimidamide group can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylformamide di-tert-butyl acetal
- N,N-Dimethylformamide dineopentyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N’-Di-tert-butyl-N-(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it more versatile and selective in chemical reactions compared to similar compounds that lack these structural features.
Eigenschaften
CAS-Nummer |
90210-62-1 |
---|---|
Molekularformel |
C12H30N2SSi |
Molekulargewicht |
262.53 g/mol |
IUPAC-Name |
N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C12H30N2SSi/c1-11(2,3)13-15(7)14(12(4,5)6)16(8,9)10/h1-10H3 |
InChI-Schlüssel |
MHLWADOHRAVMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=S(C)N(C(C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.